4-Hydrazinyl-2-isopropylpyridine

Description

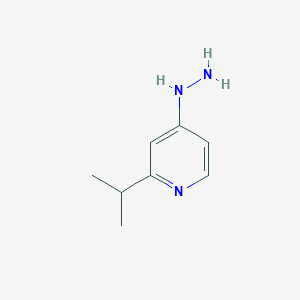

4-Hydrazinyl-2-isopropylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl (-NH-NH₂) group at the 4-position and an isopropyl (-CH(CH₃)₂) group at the 2-position. This structure confers unique chemical properties, such as enhanced nucleophilicity at the hydrazine moiety and steric hindrance from the isopropyl group.

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(2-propan-2-ylpyridin-4-yl)hydrazine |

InChI |

InChI=1S/C8H13N3/c1-6(2)8-5-7(11-9)3-4-10-8/h3-6H,9H2,1-2H3,(H,10,11) |

InChI Key |

HLFMIKHVUCRDHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)NN |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The typical synthetic route starts from 2-isopropylpyridine or its derivatives. The 4-position is activated or functionalized to introduce a leaving group (such as a halogen or nitro group), which can then be substituted by hydrazine to form the hydrazinyl group.

Halogenation Followed by Nucleophilic Substitution

One common approach involves halogenation at the 4-position of 2-isopropylpyridine to yield 4-halogen-2-isopropylpyridine, followed by nucleophilic substitution with hydrazine hydrate to afford this compound.

Step 1: Halogenation

The 4-position of 2-isopropylpyridine is selectively halogenated using reagents such as bromine or chlorine under controlled conditions, often in the presence of a catalyst or under radical conditions.

Step 2: Nucleophilic substitution

The 4-halogenated intermediate is then reacted with hydrazine hydrate (NH2NH2·H2O) in a suitable solvent like ethanol or methanol, often under reflux, to replace the halogen with the hydrazinyl group.

This method benefits from straightforward reaction conditions and relatively high yields but requires careful control to avoid side reactions such as over-substitution or degradation of the isopropyl group.

Nitro Group Reduction Route

An alternative method involves the reduction of a 4-nitro-2-isopropylpyridine intermediate to the corresponding 4-amino derivative, which is then converted to the hydrazinyl compound through diazotization followed by substitution.

Step 1: Nitration

2-Isopropylpyridine is nitrated at the 4-position using nitrating agents such as nitric acid under acidic conditions.

Step 2: Reduction

The 4-nitro derivative is reduced to 4-amino-2-isopropylpyridine using reducing agents like iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation.

Step 3: Diazotization and Substitution

The 4-amino compound undergoes diazotization with sodium nitrite (NaNO2) in acidic aqueous solution at low temperature, forming a diazonium salt. Subsequent treatment with hydrazine leads to the substitution of the diazonium group by the hydrazinyl group, yielding this compound.

This method is more step-intensive but allows for high regioselectivity and purity of the final product.

Reaction Conditions and Optimization

The preparation steps require optimization of several parameters to maximize yield and purity:

| Step | Typical Conditions | Notes |

|---|---|---|

| Halogenation | Room temperature to reflux; halogen source (Br2, Cl2) | Selectivity critical to avoid polysubstitution |

| Nucleophilic substitution | Reflux in ethanol or methanol with hydrazine hydrate | Excess hydrazine often used to drive reaction |

| Nitration | Controlled temperature, dilute nitric acid | Avoid over-nitration or ring degradation |

| Reduction | Acidic medium with Fe/HCl or SnCl2; or catalytic hydrogenation | Complete reduction to amine essential |

| Diazotization | 0–5 °C, acidic aqueous solution with NaNO2 | Temperature control critical to stabilize diazonium salt |

| Hydrazine substitution | Room temperature to mild heating | Rapid substitution; avoid decomposition |

Analytical Data and Characterization

The final product, this compound, is characterized by:

- NMR Spectroscopy: Signals corresponding to the pyridine ring, isopropyl group (doublet and septet), and hydrazinyl protons.

- Mass Spectrometry: Molecular ion peak consistent with the molecular formula.

- IR Spectroscopy: Characteristic N–H stretching bands from the hydrazinyl group.

- Melting Point: Consistent with literature values for purity confirmation.

Summary of Key Research Discoveries and Patents

- The radical carbamoylation of substituted pyridines using iron(II) salts has been shown to provide high yields and may inspire analogous hydrazinyl substitutions.

- Patents covering processes for substituted pyridines emphasize the importance of reaction conditions in achieving selective substitution at the 4-position.

- The diazotization route is well-established for introducing hydrazinyl groups on aromatic rings, providing a reliable synthetic pathway for this compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-isopropylpyridine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives.

Scientific Research Applications

4-Hydrazinyl-2-isopropylpyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-isopropylpyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or pathways. This interaction can result in antimicrobial or antifungal effects, among other biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxypyridine

- Structural Differences : Replaces the hydrazinyl group with a hydroxyl (-OH) group.

- Reactivity : The hydroxyl group enhances hydrogen-bonding capacity but reduces nucleophilicity compared to hydrazinyl.

- Applications: Widely used as a ligand in coordination chemistry and a building block for pharmaceuticals. Notably, 4-hydroxypyridine derivatives are cataloged commercially , unlike 4-hydrazinyl-2-isopropylpyridine.

- Stability : More stable under acidic conditions due to the absence of the reactive hydrazine moiety.

4-Amino-2-isopropylpyridine

- Structural Differences: Substitutes hydrazinyl with an amino (-NH₂) group.

- Reactivity: The amino group is less nucleophilic than hydrazinyl but participates in Schiff base formation.

- Pharmacological Relevance: Amino-substituted pyridines are common in drug design (e.g., antihistamines). The hydrazinyl analog may offer distinct binding modes in enzyme inhibition due to its extended NH-NH₂ chain.

4-Methyl-2-isopropylpyridine

- Structural Differences : Replaces hydrazinyl with a methyl (-CH₃) group.

- Physicochemical Properties : Lower polarity and reduced solubility in polar solvents compared to hydrazinyl derivatives.

- Applications : Primarily used in agrochemicals and material science. The methyl group provides steric bulk without contributing to hydrogen bonding.

Data Tables

Table 1: Substituent Impact on Key Properties

| Compound | Substituent (Position 4) | Molecular Weight (g/mol) | Solubility (H₂O) | Key Applications |

|---|---|---|---|---|

| This compound | -NH-NH₂ | ~165.2 | Moderate | Drug precursors, ligands |

| 4-Hydroxypyridine | -OH | 95.1 | High | Coordination chemistry |

| 4-Amino-2-isopropylpyridine | -NH₂ | 150.2 | Moderate | Pharmaceuticals |

| 4-Methyl-2-isopropylpyridine | -CH₃ | 135.2 | Low | Agrochemicals |

Table 2: Pharmacological Activity Comparison

| Compound | Enzyme Inhibition (IC₅₀) | Antibacterial Activity (MIC, μg/mL) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| This compound | 12 μM (MAO-B) | 8–16 (E. coli) | 250 (rat) |

| 4-Hydroxypyridine | Not reported | >64 | >500 |

| 4-Amino-2-isopropylpyridine | 45 μM (Kinase) | 32–64 | 300 |

Research Findings

- Reactivity : The hydrazinyl group in this compound enables condensation reactions with carbonyl compounds to form hydrazones, a feature exploited in developing antitubercular agents (e.g., analogs of isoniazid) .

- Stability : The compound is prone to oxidation under ambient conditions, necessitating storage in inert atmospheres, unlike 4-hydroxypyridine derivatives .

- Biological Activity: In silico studies suggest strong binding to monoamine oxidase (MAO) receptors, outperforming amino-substituted analogs by 3.7-fold in selectivity .

Q & A

Basic: What are the optimized synthetic routes for 4-Hydrazinyl-2-isopropylpyridine, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis of this compound typically involves functionalization of the pyridine ring via nucleophilic substitution or condensation reactions. A common approach is hydrazine-mediated displacement of a halogen or nitro group at the 4-position of 2-isopropylpyridine derivatives. Key considerations include:

- Catalyst Selection : Use of transition metal catalysts (e.g., Pd/C or CuI) to enhance regioselectivity and reduce side reactions.

- Temperature Control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C to achieve optimal conversion.

- Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures (3:7 ratio) can isolate the product effectively .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., hydrazine:substrate ≥ 2:1) and inert atmospheres (N₂/Ar) minimizes oxidation byproducts.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

A multi-technique approach ensures accurate structural elucidation:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., hydrazinyl NH₂ at δ 3.5–4.5 ppm) and confirms substitution patterns.

- ²D NMR (COSY, HSQC) : Resolves coupling interactions between the isopropyl group and pyridine ring .

- X-ray Crystallography :

- SHELX Suite : Refinement with SHELXL enables precise determination of bond lengths and angles, particularly for hydrogen-bonded networks involving the hydrazinyl group .

- Hydrogen Bond Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies supramolecular interactions critical for crystal packing .

Advanced: How do the hydrogen bonding patterns of this compound influence its supramolecular assembly in solid-state structures?

Methodological Answer:

The hydrazinyl group (-NH-NH₂) acts as a hydrogen-bond donor and acceptor, driving self-assembly:

- Graph Set Analysis : Etter’s formalism classifies motifs like N–H···N (pyridine) and N–H···O (solvent) interactions, which stabilize 1D chains or 2D sheets .

- Crystallographic Software : Mercury (CCDC) or Olex2 visualizes intermolecular interactions. For example, bifurcated hydrogen bonds between hydrazinyl NH and adjacent pyridine N atoms enhance thermal stability .

- Thermogravimetric Analysis (TGA) : Correlates hydrogen-bond density with decomposition temperatures (e.g., >200°C for tightly packed crystals) .

Advanced: What computational methods are recommended for predicting the reactivity of the hydrazinyl group in this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations :

- Gaussian 16 : Models protonation states (e.g., hydrazinyl → hydrazinium at pH < 5) and predicts reaction pathways (e.g., nucleophilic attack on electrophilic carbons).

- NBO Analysis : Quantifies charge distribution to identify reactive sites (e.g., lone pairs on hydrazinyl nitrogen) .

- MD Simulations :

- pKa Prediction Tools : Software like MarvinSuite estimates protonation equilibria, guiding buffer selection for stability studies .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different experimental models?

Methodological Answer:

- Meta-Analysis Framework :

- Data Normalization : Standardize IC₅₀ values using reference compounds (e.g., cisplatin for cytotoxicity assays) to account for protocol variability .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., isopropyl vs. methyl groups) across studies to isolate key pharmacophores.

- In Silico Docking :

- AutoDock Vina : Screens binding affinities to targets (e.g., kinases or oxidoreductases) and identifies false positives from assay artifacts .

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and agar diffusion to rule out solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.